molecular formula C12H11NO2S2 B2736694 (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 23509-46-8

(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2736694
CAS RN: 23509-46-8
M. Wt: 265.35
InChI Key: MTLAHEBWVKXBAW-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aldehyde or ketone with a thiazolidinone derivative . For example, 4-hydroxybenzylideneacetone, a related compound, can be synthesized through an aldol reaction between 4-hydroxybenzaldehyde and acetone, catalyzed by 2-deoxy-D-ribose 5-phosphate aldolase (DERA) in E. coli .


Chemical Reactions Analysis

The chemical reactions involving “(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” are not well-documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific information on these properties for “this compound” is not available .

Scientific Research Applications

Synthesis and Structural Characterisation

Research has led to the synthesis of various derivatives of thiazolidin-4-one, exploring their structural properties through methods such as NMR, IR, and X-ray diffraction. For instance, the synthesis and molecular structure investigation by DFT and X-ray diffraction of ARNO compound, a closely related structure, showcases the potential of these compounds for detailed molecular engineering and the investigation of their physical and chemical properties (Benhalima et al., 2011).

Biological Activities

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been widely explored. For instance, the synthesis and antimicrobial activity of new (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid and its derivatives demonstrate significant activity against gram-positive and gram-negative bacteria, offering potential for therapeutic applications (PansareDattatraya & Devan, 2015).

Anticancer Properties

Several studies have focused on the anticancer potential of thiazolidin-4-one derivatives. Notably, compounds like 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one have been studied for their anticancer activity across multiple human cancer cell lines, indicating a promising avenue for the development of new anticancer therapies (Szychowski et al., 2019).

Herbicidal Activity

The herbicidal potential of thiazolidin-4-one derivatives has also been explored, with certain compounds showing effectiveness against various plant species, indicating their utility in agricultural applications (Han et al., 2011).

properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-2-13-11(15)10(17-12(13)16)7-8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLAHEBWVKXBAW-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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